molecular formula C19H21NO4S2 B2498416 Methyl 4-[(7-phenyl-1,4-thiazepan-4-yl)sulfonyl]benzoate CAS No. 1797738-29-4

Methyl 4-[(7-phenyl-1,4-thiazepan-4-yl)sulfonyl]benzoate

Cat. No.: B2498416
CAS No.: 1797738-29-4
M. Wt: 391.5
InChI Key: ZVSGVDDGEJZEJO-UHFFFAOYSA-N
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Description

Methyl 4-[(7-phenyl-1,4-thiazepan-4-yl)sulfonyl]benzoate is a complex organic compound that features a thiazepane ring, a sulfonyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(7-phenyl-1,4-thiazepan-4-yl)sulfonyl]benzoate typically involves multiple steps. One common method includes the formation of the thiazepane ring through a cyclization reaction, followed by sulfonylation and esterification. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(7-phenyl-1,4-thiazepan-4-yl)sulfonyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the thiazepane ring or the sulfonyl group.

    Substitution: The benzoate ester can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazepane derivatives with altered functional groups.

Scientific Research Applications

Methyl 4-[(7-phenyl-1,4-thiazepan-4-yl)sulfonyl]benzoate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Researchers investigate its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 4-[(7-phenyl-1,4-thiazepan-4-yl)sulfonyl]benzoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiazepane ring and sulfonyl group play crucial roles in these interactions, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(7-phenyl-1,4-thiazepan-4-yl)carbonyl]benzoate
  • Methyl 4-[(7-phenyl-1,4-thiazepan-4-yl)amino]benzoate

Uniqueness

Methyl 4-[(7-phenyl-1,4-thiazepan-4-yl)sulfonyl]benzoate is unique due to the presence of the sulfonyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different functional groups.

Properties

IUPAC Name

methyl 4-[(7-phenyl-1,4-thiazepan-4-yl)sulfonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4S2/c1-24-19(21)16-7-9-17(10-8-16)26(22,23)20-12-11-18(25-14-13-20)15-5-3-2-4-6-15/h2-10,18H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVSGVDDGEJZEJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(SCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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